CYH33

B-cell lymphoma PI3Kα inhibition Anti-proliferative activity

Research on PI3Kα-driven cancers is often confounded by off-target effects of pan-PI3K inhibitors. CYH33 (Risovalisib) solves this with >100-fold selectivity for PI3Kα (IC50 5.9 nM) over β (598 nM), built on a distinct pyrrolo[2,1-f][1,2,4]triazine scaffold. - Enables clean dissection of PI3Kα signaling vs. other isoforms - Unique resistance mechanism (mTORC1 activation) for studying pathways beyond Alpelisib - Proven in vivo efficacy in PIK3CA-mutant xenograft models

Molecular Formula C24H29F3N8O5S
Molecular Weight 598.6 g/mol
CAS No. 1494684-28-4
Cat. No. B606895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYH33
CAS1494684-28-4
SynonymsCYH33;  CYH-33
Molecular FormulaC24H29F3N8O5S
Molecular Weight598.6 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC=C(C(=C1)C(F)(F)F)C2=NN3C=C(C=C3C(=N2)N4CCOCC4)CN5CCN(CC5)S(=O)(=O)C
InChIInChI=1S/C24H29F3N8O5S/c1-39-23(36)29-20-12-18(24(25,26)27)17(13-28-20)21-30-22(33-7-9-40-10-8-33)19-11-16(15-35(19)31-21)14-32-3-5-34(6-4-32)41(2,37)38/h11-13,15H,3-10,14H2,1-2H3,(H,28,29,36)
InChIKeyKTLQDDGRBDLKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CYH33 (Risovalisib) Procurement Guide


CYH33 (Risovalisib, CAS: 1494684-28-4) is a novel, orally active, and highly selective small molecule inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) catalytic subunit [1]. It is currently in Phase II clinical development for multiple solid tumor indications characterized by PIK3CA mutations [2]. As a pyrrolo[2,1-f][1,2,4]triazine-based chemical entity distinct from approved PI3Kα inhibitors like Alpelisib, CYH33 represents a valuable tool compound for research into PI3K pathway signaling and acquired resistance mechanisms [3].

CYH33 vs. Other PI3K Inhibitors


Substituting CYH33 with a generic PI3Kα inhibitor or a pan-PI3K inhibitor in a research or clinical context carries significant risk due to fundamental differences in molecular structure, isoform selectivity, and the distinct resistance mechanisms they induce. CYH33 is built on a pyrrolo[2,1-f][1,2,4]triazine scaffold, which is structurally distinct from the 2-aminothiazole core of the approved PI3Kα inhibitor Alpelisib (BYL719) [1]. This structural divergence leads to different resistance pathways; for example, acquired resistance to CYH33 in breast cancer models is associated with persistent mTORC1 activation despite PI3K pathway inhibition, a mechanism not directly paralleled in Alpelisib resistance [1]. Furthermore, unlike pan-PI3K inhibitors (e.g., Copanlisib) or isoform-specific inhibitors like Idelalisib (PI3Kδ), CYH33's high selectivity for the p110α catalytic subunit results in a unique on-target/off-target profile that directly influences both its anti-tumor activity and its safety signature in vivo [2]. Therefore, direct, data-driven comparison is essential for proper experimental design and compound selection.

CYH33 Head-to-Head Evidence


Anti-Proliferative Activity vs. Alpelisib in B-Cell Lymphoma

In a direct head-to-head comparison across a panel of 14 B-cell lymphoma (BCL) cell lines, CYH33 exhibited superior anti-proliferative activity compared to the marketed PI3Kα-selective inhibitor Alpelisib (BYL719) [1]. This study directly assessed the half-maximal inhibitory concentration (IC50) values for both compounds under identical experimental conditions [1].

B-cell lymphoma PI3Kα inhibition Anti-proliferative activity

Superior Activity vs. Idelalisib in B-Cell Lymphoma

The same head-to-head study in 14 BCL cell lines also demonstrated that CYH33 possessed superior anti-proliferative activity compared to Idelalisib, a PI3Kδ-selective inhibitor approved for certain B-cell malignancies [1]. This indicates that targeting PI3Kα with CYH33 may offer a more effective strategy in these models than targeting the PI3Kδ isoform [1].

B-cell lymphoma PI3K isoform selectivity Anti-proliferative activity

Isoform-Selective PI3Kα Potency

CYH33 is characterized as a highly selective PI3Kα inhibitor with defined potency against class I PI3K isoforms . Its IC50 values against the four isoforms are: PI3Kα (5.9 nM), PI3Kβ (598 nM), PI3Kδ (78.7 nM), and PI3Kγ (225 nM) . This profile demonstrates a >100-fold selectivity for PI3Kα over PI3Kβ, and a >13-fold selectivity over PI3Kδ . While not a direct comparator study, this selectivity profile is a key differentiator from pan-PI3K inhibitors (e.g., Copanlisib) which exhibit potent activity against multiple isoforms, and PI3Kδ-specific inhibitors (e.g., Idelalisib) which primarily target the delta isoform.

Kinase selectivity PI3K isoforms Off-target activity

Preclinical Anti-Tumor Activity in PIK3CA-Mutant Models

Preclinical studies demonstrate that CYH33 potently inhibits tumor growth in in vivo models harboring PIK3CA mutations. In mice bearing human breast cancer cell xenografts, oral administration of CYH33 (2-20 mg/kg) once daily for 21 days significantly restrained tumor growth [1]. Furthermore, CYH33 significantly inhibited the proliferation of a panel of human breast cancer cells in vitro, with cells harboring activating PIK3CA mutations or HER2 amplification being more responsive [2]. While these studies do not include a direct comparator, they establish a quantitative baseline for CYH33's activity in well-defined, clinically relevant models of PI3Kα-driven cancer.

Breast cancer PIK3CA mutation Xenograft model

CYH33 Best-Fit Research Scenarios


PI3Kα-Specific Signaling in B-Cell Lymphoma

Given its demonstrated superior activity against both Alpelisib and Idelalisib in a panel of 14 BCL cell lines [1], CYH33 is the preferred tool compound for researchers seeking to dissect the specific role of PI3Kα signaling in B-cell lymphoma pathogenesis, proliferation, and survival, and for identifying novel combination therapies that may synergize with PI3Kα inhibition.

Acquired Resistance Mechanisms to PI3Kα Inhibition

CYH33's distinct chemical structure from Alpelisib leads to unique acquired resistance mechanisms, notably involving mTORC1 activation [1]. This makes CYH33 an invaluable tool for researchers aiming to study resistance pathways beyond those elicited by currently approved PI3Kα inhibitors, enabling the discovery of next-generation therapeutic strategies to overcome or prevent treatment failure.

In Vivo PIK3CA-Mutant Breast Cancer Models

Preclinical data demonstrate CYH33's potent in vivo efficacy in breast cancer xenograft models, particularly those harboring PIK3CA mutations [1]. For studies focused on this high-prevalence oncogenic driver, CYH33 provides a well-characterized and highly selective agent for establishing robust disease models and evaluating the impact of novel drug combinations or genetic perturbations on tumor growth and PI3K pathway signaling.

PI3K Isoform-Specific Cellular Responses

With its sharply defined selectivity profile (>100-fold for α over β, IC50: 5.9 nM for α vs. 598 nM for β) [1], CYH33 is an ideal molecular probe for experiments requiring precise and selective inhibition of the PI3Kα catalytic subunit. This minimizes the confounding biological effects that would be observed with less selective pan-PI3K inhibitors, allowing for cleaner interpretation of PI3Kα-dependent cellular phenotypes.

Technical Documentation Hub

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